molecular formula C11H18N2O3S B15215660 3-Isobutylsulfinylethyl-6-methyluracil CAS No. 180274-05-9

3-Isobutylsulfinylethyl-6-methyluracil

Cat. No.: B15215660
CAS No.: 180274-05-9
M. Wt: 258.34 g/mol
InChI Key: RLANAQUHUQWAOJ-UHFFFAOYSA-N
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Description

3-Isobutylsulfinylethyl-6-methyluracil is a compound belonging to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an isobutylsulfinylethyl group at the 3rd position and a methyl group at the 6th position of the uracil ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutylsulfinylethyl-6-methyluracil typically involves the introduction of the isobutylsulfinylethyl group into the uracil ring. One common method is the nucleophilic substitution of halogenated uracil derivatives. For instance, 6-chlorouracil can be reacted with isobutylsulfinylethylamine under basic conditions to yield the desired product .

Another approach involves the use of Grignard reagents. The Grignard reagent derived from isobutylmagnesium bromide can be reacted with 6-methyluracil to introduce the isobutyl group, followed by oxidation to form the sulfinyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isobutylsulfinylethyl-6-methyluracil can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isobutylsulfinylethyl-6-methyluracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutylsulfinylethyl-6-methyluracil involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects . The isobutylsulfinylethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methyluracil: A simpler derivative of uracil with a methyl group at the 6th position.

    1,3-Dimethyluracil: Contains two methyl groups at the 1st and 3rd positions.

    5-Hydroxymethyl-4-methyluracil: Contains a hydroxymethyl group at the 5th position and a methyl group at the 4th position.

Uniqueness

3-Isobutylsulfinylethyl-6-methyluracil is unique due to the presence of the isobutylsulfinylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

180274-05-9

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

6-methyl-3-[2-(2-methylpropylsulfinyl)ethyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H18N2O3S/c1-8(2)7-17(16)5-4-13-10(14)6-9(3)12-11(13)15/h6,8H,4-5,7H2,1-3H3,(H,12,15)

InChI Key

RLANAQUHUQWAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)CCS(=O)CC(C)C

Origin of Product

United States

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